molecular formula C13H13N5 B7569890 N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine

N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine

Cat. No. B7569890
M. Wt: 239.28 g/mol
InChI Key: PTLLZEZNCOAUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine, also known as MIQ, is a small molecule compound that has recently gained attention in scientific research due to its potential applications in various fields. MIQ is a quinoxaline derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has also been investigated for its potential use as an antifungal and antibacterial agent. Furthermore, N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways within cells. N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine can induce apoptosis, or programmed cell death, in cancer cells. N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine in lab experiments is its relatively low cost and ease of synthesis. N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is also stable under a wide range of conditions and can be stored for extended periods of time. However, one limitation of using N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine. One area of interest is the development of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine and to determine its potential use as an antifungal and antibacterial agent. Finally, studies investigating the toxicity of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine in vivo are needed to determine its safety for use in humans.
Conclusion:
In conclusion, N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis and stability make it an attractive candidate for further investigation. While the mechanism of action of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine is not fully understood, its ability to inhibit enzymes and pathways within cells has shown promising results in various in vitro experiments. Further research is needed to fully elucidate the potential uses of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine and to determine its safety for use in humans.

Synthesis Methods

N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine can be synthesized through a multi-step process involving the reaction of 2-chloroquinoxaline with 1-methylimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine. The purity of N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine can be improved through recrystallization.

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-18-7-6-14-13(18)9-16-12-8-15-10-4-2-3-5-11(10)17-12/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLLZEZNCOAUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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